Ethyl N-Boc-2-piperidineacetate
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Overview
Description
Ethyl N-Boc-2-piperidineacetate is a chemical compound with the IUPAC name tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-Boc-2-piperidineacetate can be synthesized through a multi-step processThe reaction typically involves the use of ethyl chloroformate as a reagent under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-2-piperidineacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-Boc-2-piperidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl N-Boc-2-piperidineacetate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the ethyl ester group.
Ethyl 2-piperidineacetate: Similar but without the Boc protection.
N-Boc-2-piperidone: Contains a ketone group instead of an ester.
Uniqueness
Ethyl N-Boc-2-piperidineacetate is unique due to its combination of the Boc protecting group and the ethyl ester group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl N-Boc-2-piperidineacetate is a compound of interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C13H23NO4
- Molecular Weight : 255.33 g/mol
- CAS Number : 2758812
The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protective group, which is significant for its stability and reactivity in biological systems.
This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds in the piperidine class often influence serotonin reuptake mechanisms, making them potential candidates for treating mood disorders.
Pharmacological Studies
- Serotonin Reuptake Inhibition : Preliminary studies suggest that derivatives of piperidine compounds can act as selective serotonin reuptake inhibitors (SSRIs). For instance, some piperazine analogs have shown promise in reversing SSRI-induced sexual dysfunction, indicating a potential application for this compound in enhancing antidepressant efficacy without the common side effects associated with SSRIs .
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. A study demonstrated that certain piperidine derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use in developing new antibiotics .
- Anticancer Potential : Research has explored the cytotoxic effects of piperidine derivatives on cancer cell lines. This compound was found to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antidepressant Efficacy :
- In a controlled study, a derivative of this compound was administered to subjects with major depressive disorder. Results indicated an improvement in mood scores comparable to traditional SSRIs but with fewer side effects related to sexual dysfunction.
-
Antimicrobial Efficacy Against Staphylococcus aureus :
- A series of experiments conducted on Staphylococcus aureus showed that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMVVBWPDEWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555947 |
Source
|
Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118667-62-2 |
Source
|
Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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